2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF3NO2/c11-4-8(17)16-7-2-1-5(12)3-6(7)9(18)10(13,14)15/h1-3H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASPVMRDKJDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thermal Bromination of Acetylated Intermediates
A foundational approach involves the bromination of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (C₁₀H₈F₃NO₂) using N-bromosuccinimide (NBS) under thermal conditions. In this method, NBS acts as a brominating agent in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds via radical intermediates, where NBS generates bromine radicals that selectively target the α-position of the acetyl group.
Reaction conditions include refluxing in acetonitrile at 80–100°C for 2 hours, yielding 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide with a reported purity of 92–95% after recrystallization from benzene. A critical challenge is the potential over-bromination at the para position of the aromatic ring, which is mitigated by controlling the stoichiometric ratio of NBS to the substrate (1:1).
Microwave-Assisted Bromination
Microwave irradiation significantly accelerates the bromination step, reducing reaction times from hours to minutes. A modified protocol involves irradiating a mixture of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, NBS, and p-TsOH in acetonitrile at 100°C under pressurized conditions (17.2 bar) for 20 minutes. This method achieves comparable yields (90–93%) to thermal methods but with enhanced reproducibility due to uniform heating.
Table 1: Comparison of Thermal vs. Microwave Bromination
| Parameter | Thermal Method | Microwave Method |
|---|---|---|
| Reaction Time | 2 hours | 20 minutes |
| Temperature | 80–100°C | 100°C |
| Yield | 92–95% | 90–93% |
| Byproduct Formation | <5% dibrominated | <3% dibrominated |
Bromination Reagent Systems
Hydrobromic Acid with Oxidizing Agents
Alternative protocols replace NBS with hydrobromic acid (HBr) in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). This system generates bromine in situ, which reacts with the acetylated precursor. For example, a molar ratio of 1:1.5 (substrate:HBr) with 1.2 equivalents of H₂O₂ at 40–50°C produces the target compound with 88% yield and minimal dibromination (<2%).
Advantages :
Solvent and Catalytic Effects
Polar aprotic solvents like acetonitrile enhance bromine solubility and reaction efficiency. The addition of p-TsOH (20 mol%) promotes protonation of the acetyl carbonyl group, increasing electrophilicity at the α-carbon and facilitating bromine attack.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization using benzene or ethanol, achieving >99% purity as confirmed by HPLC. The crystalline structure is validated by IR spectroscopy, with characteristic peaks at 3305 cm⁻¹ (N-H stretch) and 1736 cm⁻¹ (C=O stretch).
Table 2: Spectral Data for this compound
| Technique | Key Peaks/Data |
|---|---|
| IR (KBr) | 3305 cm⁻¹ (NH), 1736 cm⁻¹ (C=O) |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (s, 3H, CH₃), δ 7.52–7.89 (m, Ar-H) |
| MS (EI) | m/z 344.51 [M]⁺ |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide. For instance, related trifluoroacetyl-substituted indoles were evaluated for their cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The presence of trifluoroacetyl groups was found to enhance cytotoxicity, suggesting that modifications to the phenyl ring can lead to improved biological activity .
1.2 Inhibition of Tubulin Polymerization
The compound's derivatives have also been studied for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The incorporation of electron-withdrawing groups like trifluoroacetyl has been shown to facilitate interactions with biological receptors, enhancing the compound's efficacy against cancer cells .
Synthetic Applications
2.1 Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies involving arylation reactions. For example, Cu-catalyzed arylation techniques have been developed that allow for the efficient preparation of aromatic amides from bromo-difluoroacetamides . This method has demonstrated high yields and good functional group tolerance, making it a valuable approach for synthesizing related compounds.
2.2 Versatile Building Block
Due to its reactive bromine atom and the electrophilic nature of the trifluoroacetyl group, this compound serves as a versatile building block in organic synthesis. It can be utilized in further reactions to create more complex molecules with potential pharmacological applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weights, and key physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups: The trifluoroacetyl group in the target compound enhances lipophilicity compared to non-acylated analogs (e.g., 2-Bromo-N-(2-chlorophenyl)acetamide). This property may improve membrane permeability but reduce aqueous solubility .
- Biological Activity : Bromine and chlorine substituents are associated with antimycobacterial activity in related compounds, though specific data for the target compound remain under investigation .
Biological Activity
2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological profiles of this compound, drawing on diverse sources of information.
Synthesis
The synthesis of this compound typically involves the introduction of a bromine atom and a trifluoroacetyl group onto a phenylacetamide backbone. The general synthetic route includes:
- Formation of the Acetamide Backbone : The reaction of 4-chloro-2-(trifluoroacetyl)aniline with bromoacetyl bromide.
- Purification and Characterization : The final product is purified using techniques such as recrystallization and characterized using NMR and IR spectroscopy.
Analgesic Activity
Recent studies have highlighted the analgesic properties of acetamide derivatives, including compounds structurally similar to this compound. For instance, a series of N-substituted acetamides were evaluated for their analgesic activity using the Eddy hot plate method in rat models. Compounds exhibiting similar structural features demonstrated significant analgesic effects, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various cytochrome P450 enzymes. Notably, it was found to inhibit CYP1A2 while showing no significant inhibition on CYP3A4 or CYP2D6. This selectivity could imply a favorable metabolic profile, reducing potential drug-drug interactions .
Pharmacological Profile
The pharmacological profile of this compound includes:
- BBB Permeability : The compound is reported to be permeant across the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity.
- Log P Values : The compound exhibits a Log P value indicative of good lipophilicity, which may enhance its bioavailability.
- Stability : Preliminary studies suggest moderate stability in liver microsomes, which is essential for maintaining therapeutic levels in vivo .
Case Study 1: Analgesic Efficacy
In a controlled study assessing the analgesic efficacy of various acetamide derivatives, compounds closely related to this compound were administered to rats. The results indicated that these compounds exhibited significant reductions in pain response times compared to control groups treated with standard analgesics like Diclofenac. This suggests that further development of this class of compounds could lead to new analgesic therapies .
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-2-(trifluoroacetyl)aniline with bromoacetyl bromide under controlled conditions. Key parameters include:
- Temperature : Maintain at 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the bromoacetyl group) .
- Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates .
- Catalysts : Triethylamine is critical for neutralizing HBr byproducts and accelerating the reaction .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and confirm purity (>99%) using HPLC with a C18 column .
Table 1 : Example Reaction Conditions
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Reduces hydrolysis byproducts |
| Solvent | Anhydrous DCM | Enhances intermediate stability |
| Reaction Time | 3–4 hours | Balances completion vs. degradation |
Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the acetamide backbone and substituent positions. Key signals include:
- Trifluoroacetyl group: F NMR at δ -70 to -75 ppm .
- Aromatic protons: Split signals due to chloro and bromo substituents (δ 7.2–8.1 ppm) .
- X-ray Crystallography : Resolve dihedral angles between the aromatic ring and acetamide group (e.g., ~66° for steric effects) to confirm 3D conformation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 374.95 (calculated) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Steps to address:
- Variable Temperature NMR : Perform experiments at 25°C and -40°C to identify conformational equilibria .
- 2D NMR (COSY, NOESY) : Map coupling between aromatic protons and acetamide groups to assign signals unambiguously .
- Recrystallization : Purify using methylene chloride/hexane to remove brominated byproducts, then re-analyze .
Q. What computational approaches can predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of the trifluoroacetyl group on the acetamide’s nucleophilicity. Use B3LYP/6-311+G(d,p) basis sets to predict reaction pathways .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the acetamide oxygen and hydrophobic contacts with the chloro/bromo groups .
- MD Simulations : Assess stability in aqueous vs. lipid environments (e.g., GROMACS) to predict membrane permeability .
Q. How does the compound’s electronic configuration influence its biological activity, and what assays validate these effects?
- Methodological Answer : The trifluoroacetyl group enhances electrophilicity, potentially enabling covalent binding to cysteine residues in enzymes. Validate via:
- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. IC values <10 µM suggest potent activity .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to quantify intracellular accumulation .
- SAR Analysis : Compare with analogs lacking the bromo or trifluoroacetyl groups to isolate electronic vs. steric contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., varying IC50_{50}50 values across studies)?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:
- Standardize Assay Protocols : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293) .
- Quality Control : Re-synthesize the compound under optimized conditions and verify purity via HPLC-MS .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .
Synthesis Optimization Table
Table 2 : Key Parameters for Scale-Up Synthesis
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 65–70% | 60–65% (due to mixing inefficiencies) |
| Purity | >99% | 98–99% (requires additional crystallization) |
| Reaction Time | 3 hours | 4–5 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
